L-Tyrosyl-L-alanyl-L-glutamic acid

Description

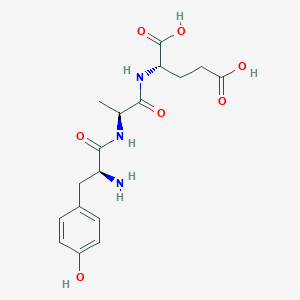

Structure

2D Structure

3D Structure

Properties

CAS No. |

31962-53-5 |

|---|---|

Molecular Formula |

C17H23N3O7 |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C17H23N3O7/c1-9(15(24)20-13(17(26)27)6-7-14(22)23)19-16(25)12(18)8-10-2-4-11(21)5-3-10/h2-5,9,12-13,21H,6-8,18H2,1H3,(H,19,25)(H,20,24)(H,22,23)(H,26,27)/t9-,12-,13-/m0/s1 |

InChI Key |

IELISNUVHBKYBX-XDTLVQLUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Non Ribosomal Peptide Synthesis Nrps :

One major pathway for the synthesis of short, often modified peptides in microorganisms is via Non-Ribosomal Peptide Synthetases (NRPSs). uzh.ch These are large, modular enzyme complexes where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. wikipedia.orgacs.org

A hypothetical NRPS system for assembling Tyr-Ala-Glu would consist of three distinct modules:

Module 1 (Initiation): This module would be responsible for selecting and activating L-Tyrosine. An adenylation (A) domain within this module would specifically recognize L-Tyrosine and activate it by converting it to L-Tyrosyl-adenylate at the expense of ATP. uzh.chacs.org The activated tyrosine is then transferred to a peptidyl carrier protein (PCP) or thiolation (T) domain, tethering it as a thioester. uzh.chnih.gov

Module 2 (Elongation): This module would select and activate L-Alanine through its own A-domain and attach it to its corresponding PCP domain. A condensation (C) domain would then catalyze the formation of the first peptide bond by facilitating the nucleophilic attack of the amino group of the tethered L-Alanine onto the thioester carbonyl of the L-Tyrosine on Module 1. acs.org This results in the formation of the dipeptide Tyr-Ala, which remains attached to the PCP domain of Module 2.

Module 3 (Elongation and Termination): This final module would activate L-Glutamic acid and tether it to its PCP domain. The C-domain of this module would catalyze the formation of the second peptide bond between the tethered L-Glutamic acid and the Tyr-Ala dipeptide. Following the synthesis of the full tripeptide, a thioesterase (TE) domain, typically located at the end of the final module, would cleave and release the completed L-Tyrosyl-L-alanyl-L-glutamic acid from the enzyme complex. nih.gov

The modular nature of NRPSs provides a programmable template for peptide synthesis, making this a highly plausible route for the production of Tyr-Ala-Glu in organisms that possess such systems. acs.org

Stepwise Synthesis by Amino Acid Ligases:

A second hypothetical route involves the action of L-amino acid ligases (Lals). nih.gov These enzymes catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent reaction, belonging to the ATP-grasp superfamily. nih.govnih.gov Unlike the large NRPS complexes, Lals are typically smaller, individual enzymes. The synthesis of a tripeptide could occur in two ways:

Sequential Dipeptide Formation: Two distinct L-amino acid ligases could work in sequence. The first ligase would catalyze the formation of the dipeptide L-Tyrosyl-L-Alanine. This dipeptide would then serve as a substrate for a second ligase, which would attach L-Glutamic acid to form the final tripeptide. This model depends on the specific substrate specificities of the involved ligases.

Oligopeptide-Forming Ligase: Some L-amino acid ligases have been discovered that can catalyze the formation of oligopeptides directly. nih.gov A single, specialized ligase could potentially assemble the Tyr-Ala-Glu tripeptide by sequentially adding the amino acids. However, the substrate specificity of known Lals is often restricted, with a preference for smaller amino acids at the N-terminal position, which would make the direct incorporation of the bulky L-Tyrosine at the N-terminus a potential challenge for some known enzymes. nih.gov

Role of Amino Acid Ligases in Peptide Assembly

L-amino acid ligases (Lals) represent a significant pathway for the enzymatic synthesis of di- and oligopeptides, operating independently of ribosomal or NRPS machinery. nih.gov Their role in the potential assembly of L-Tyrosyl-L-alanyl-L-glutamic acid would be central to a non-NRPS biosynthetic route.

The catalytic mechanism of L-amino acid ligases involves an ATP-dependent process. nih.gov The synthesis begins with the activation of the C-terminal carboxyl group of the first amino acid (the N-terminal residue of the future peptide) to form a reactive aminoacyl-phosphate intermediate. This reaction is driven by the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). nih.gov Following activation, the amino group of the second amino acid performs a nucleophilic attack on the activated carboxyl group of the first, forming a peptide bond and displacing the phosphate.

The substrate specificity of L-amino acid ligases is a critical factor determining their synthetic capabilities. Many Lals exhibit broad specificity for the C-terminal amino acid but are more selective for the N-terminal residue. nih.gov For instance, the well-studied Lal YwfE from Bacillus subtilis shows a preference for small amino acids like L-Alanine at the N-terminus, while accepting a wider range of hydrophobic amino acids at the C-terminus. nih.gov However, other ligases, such as TabS from Pseudomonas syringae, display exceptionally broad substrate specificity, detecting 136 out of 231 tested amino acid combinations for dipeptide synthesis. nih.gov The existence of such versatile ligases supports the hypothesis that an Lal could potentially synthesize the Tyr-Ala dipeptide precursor or even the entire Tyr-Ala-Glu tripeptide.

Research into the rational design and mutagenesis of L-amino acid ligases has shown that their substrate specificity can be altered. nih.gov For example, mutating key residues in the substrate-binding pocket of YwfE has been shown to change its preferences, providing a potential avenue for creating bespoke ligases capable of synthesizing specific peptides like this compound. nih.gov

Structural Elucidation and Conformational Dynamics of L Tyrosyl L Alanyl L Glutamic Acid

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline state, offering a static snapshot of its preferred conformation and intermolecular interactions.

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For a tripeptide like L-Tyrosyl-L-alanyl-L-glutamic acid, this would typically be achieved through techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or cooling of a saturated solution. The choice of solvent is critical and often involves screening a variety of aqueous and organic solvent systems to find conditions that promote slow, ordered crystal formation.

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is recorded on a detector. Data collection parameters, including the X-ray wavelength (commonly from copper or molybdenum sources), crystal-to-detector distance, and exposure time, are optimized to obtain a complete and high-resolution dataset.

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays, which are lost during the experiment, are then determined using computational methods such as direct methods or molecular replacement if a structurally similar model is available.

With the initial electron density map, a molecular model of this compound is built and refined. This iterative process involves adjusting the atomic coordinates and displacement parameters (describing thermal motion) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final refined structure is assessed by metrics such as the R-factor and R-free, which should be as low as possible.

The refined crystal structure reveals the precise arrangement of the tripeptide molecules in the crystal lattice. This allows for a detailed analysis of the intermolecular forces that stabilize the crystal packing. For this compound, which contains multiple hydrogen bond donors (amino group, hydroxyl group, carboxylic acid groups) and acceptors (carbonyl groups, hydroxyl group, carboxylic acid groups), an extensive network of hydrogen bonds is expected. These interactions would likely involve the peptide backbone amides and carbonyls, as well as the side chains of the tyrosine and glutamic acid residues. The analysis would identify specific hydrogen bond distances and angles, as well as other non-covalent interactions like van der Waals forces and potential π-stacking involving the tyrosine aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, providing insights into the conformational ensemble that exists in a more biologically relevant environment.

The first step in an NMR structural analysis is the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms in the this compound molecule. This is achieved through a series of multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Once assigned, the chemical shifts themselves provide valuable structural information. For instance, the ¹Hα chemical shifts are sensitive to the secondary structure of the peptide backbone. In addition to chemical shifts, scalar couplings (J-couplings) between nuclei, particularly the three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)), are measured.

Studies of Conformational Equilibria in Aqueous and Organic Solvents

The conformational landscape of a peptide like this compound is highly dependent on its solvent environment. The equilibrium between different conformational states is governed by a delicate balance of intramolecular hydrogen bonds and interactions with the surrounding solvent molecules.

In aqueous solutions , the polar nature of water significantly influences the peptide's conformation. Water molecules can form hydrogen bonds with the peptide backbone's amide groups and the polar side chains of tyrosine and glutamic acid. The glutamic acid side chain, with a pKa value around 4.2, will be deprotonated and negatively charged at neutral pH, leading to electrostatic interactions that further shape the conformational ensemble. acs.org The tyrosine residue, although containing a polar hydroxyl group, also possesses a bulky hydrophobic aromatic ring which may influence local water structuring. Studies on peptides containing both hydrophobic and hydrophilic residues suggest that in aqueous environments, conformations that shield the hydrophobic parts from the solvent while exposing the hydrophilic groups are generally favored.

In organic solvents , the conformational equilibria shift. In less polar organic solvents, the formation of intramolecular hydrogen bonds is often favored over interactions with the solvent. This can lead to more compact and folded structures. For instance, in solvents like methanol (B129727), peptides may adopt more regular secondary structures like α-helices or β-turns. nih.gov The specific nature of the organic solvent, its polarity, and its hydrogen bonding capacity will determine the predominant conformations. For example, a study on a polypeptide containing alanine (B10760859) and glutamic acid, poly(His-Ala-Glu), showed a transition from a disordered state in water to an α-helical conformation in water/methanol and water/trifluoroethanol mixtures as the alcohol content increased.

The conformational flexibility of tripeptides means they exist as an ensemble of interconverting structures. The relative populations of these conformers are determined by their Gibbs free energies, which are influenced by both enthalpic contributions (e.g., hydrogen bonding) and entropic factors.

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy is a powerful tool for investigating the molecular structure and conformation of peptides. Techniques such as Fourier Transform Infrared (FTIR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopy provide detailed information about the peptide backbone and side-chain orientations.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For peptides, the amide bands are particularly informative for secondary structure analysis. The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the peptide's secondary structure. The amide II band (1500-1600 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, also provides structural information.

While no specific FTIR data for this compound are available, studies on other peptides provide expected spectral regions. nih.gov The contribution of amino acid side chains, particularly the aromatic ring of tyrosine and the carboxyl group of glutamic acid, can also influence the FTIR spectrum in the amide I and II regions. nih.gov

Table 1: Typical FTIR Amide I Band Positions for Different Peptide Secondary Structures

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high) |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1655 |

This table presents typical values for peptides and proteins; specific values for this compound may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds and aromatic rings, making it well-suited for studying peptides containing tyrosine.

The Raman spectrum of this compound would be expected to show characteristic bands for the tyrosine side chain. The "Fermi doublet" around 830 and 850 cm⁻¹ is a well-known marker for the hydrogen-bonding state of the tyrosine phenolic hydroxyl group. nih.gov The intensity ratio of these bands can provide information about whether the hydroxyl group is acting as a hydrogen bond donor or acceptor. nih.gov Other prominent tyrosine bands appear around 645 cm⁻¹ (ring deformation), 1210 cm⁻¹ (C-O stretching), and 1615 cm⁻¹ (ring stretching). researchgate.netrsc.org

Surface-enhanced Raman scattering (SERS) is a technique that can provide enhanced signals for molecules adsorbed on certain metal surfaces. Studies on tyrosine-containing peptides using SERS have shown that the molecule can adsorb onto a silver surface via both the carboxylate and amino groups. koreascience.kr

Table 2: Characteristic Raman Bands for the Tyrosine Side Chain

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~645 | Ring deformation |

| ~830 / ~850 | Fermi doublet (tyrosine) |

| ~1210 | C-O stretch (phenol) |

| ~1615 | Aromatic ring stretch |

This table is based on data for tyrosine and tyrosine-containing peptides. researchgate.netrsc.org

Vibrational Circular Dichroism (VCD) for Chiral Conformation Assessment

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration and solution-state conformation of peptides.

For a tripeptide like this compound, the VCD spectrum in the amide I and II regions would be indicative of the backbone conformation. The sign and intensity of the VCD bands are determined by the coupling between the vibrational modes of the individual amide groups, which is highly dependent on their relative spatial orientation. nih.gov The presence of the chiral L-amino acids gives rise to distinct VCD signatures.

While specific VCD spectra for this tripeptide are not documented, general principles from studies on other peptides can be applied. For example, the intense VCD signals in the amide I and II regions are understood to arise from the through-space coupling of electric dipoles, and intramolecular hydrogen bonds play a crucial role in determining VCD intensities. nih.gov The aromatic side chain of tyrosine can also contribute to the VCD spectrum, and methods have been developed to correct for such contributions when analyzing peptide secondary structure. nih.gov

Computational Chemistry Approaches to Conformational Landscape

Computational chemistry provides a powerful means to explore the conformational landscape of peptides and to predict their spectroscopic properties. Ab initio and Density Functional Theory (DFT) methods are particularly valuable in this regard.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT calculations can be used to determine the geometries and relative energies of different conformers of this compound. By systematically rotating the dihedral angles of the peptide backbone (φ and ψ) and the side chains, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformations. nih.gov

These calculations can also predict vibrational frequencies and intensities for FTIR and Raman spectroscopy, as well as VCD spectra. Comparing these theoretical spectra with experimental data can help to identify the specific conformers present in solution. For example, DFT calculations have been successfully used to study the conformational behavior of the dipeptide L-alanyl-L-glutamine and to assign its vibrational spectra.

DFT studies on dipeptides have shown that a large number of stable conformers can exist, and their relative energies can be influenced by the choice of computational method and basis set. osti.gov For a tripeptide, the conformational space is even larger, making a comprehensive search computationally demanding. nih.gov Nevertheless, such studies provide invaluable insights into the intrinsic conformational preferences of the peptide in the absence of solvent and can be extended to include solvent effects through continuum or explicit solvent models.

Molecular Mechanics and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational space of molecules like this compound. MM methods calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for the identification of low-energy, stable conformations. MD simulations build upon this by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's flexibility and interactions with its environment, typically water.

In a hypothetical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) would be chosen to model the interactions between atoms. The simulation would track the trajectory of each atom over a set period, revealing how the peptide folds and moves. Key parameters that would be analyzed include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intramolecular hydrogen bonds.

Table 1: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound

| Parameter | Residue | Expected Observations |

| RMSF (Å) | Tyrosine | High fluctuation in the side chain (χ angles). |

| Alanine | Low fluctuation due to the small methyl side chain. | |

| Glutamic Acid | High fluctuation in the flexible carboxylated side chain. | |

| Intramolecular H-Bonds | Backbone-Backbone | Transient hydrogen bonds may form, contributing to temporary secondary structures. |

| Side Chain-Backbone | The hydroxyl group of Tyrosine and the carboxyl group of Glutamic Acid may form hydrogen bonds with the peptide backbone. | |

| Side Chain-Side Chain | Possible but less likely in a short peptide; would depend on the overall backbone conformation. |

This table is illustrative and based on general principles of peptide dynamics, as specific simulation data for this compound is not available.

Ramachandran Plot Analysis for Preferred Conformational States

The conformational freedom of a peptide backbone is largely defined by the rotation around two dihedral angles for each amino acid residue: phi (φ), the angle around the N-Cα bond, and psi (ψ), the angle around the Cα-C' bond. proteopedia.orgproteopedia.org A Ramachandran plot graphically represents the sterically allowed combinations of these angles for each residue in a peptide. proteopedia.orggreeley.orgyoutube.com By analyzing the φ and ψ angles from a molecular dynamics trajectory or a set of predicted structures, one can determine the preferred conformational states of this compound.

For a tripeptide composed of L-amino acids, the residues are generally expected to adopt φ and ψ angles corresponding to well-defined regions in the Ramachandran plot, primarily the right-handed alpha-helical and beta-sheet regions. proteopedia.orgwikipedia.org

L-Tyrosine: As an L-amino acid with a large aromatic side chain, its allowed φ and ψ angles would be somewhat restricted to avoid steric clashes. It would likely favor conformations in the beta-sheet and alpha-helical regions.

L-Alanine: Having a small methyl side chain, alanine has greater conformational flexibility compared to other L-amino acids (excluding glycine) and can readily adopt conformations in both the alpha-helical and beta-sheet regions of the Ramachandran plot. wikipedia.org

L-Glutamic Acid: The glutamic acid residue, with its flexible side chain, would also primarily occupy the allowed alpha-helical and beta-sheet regions. wenglab.org

Table 2: Predicted Ramachandran Plot Regions for this compound Residues

| Residue | Predicted Favored Region | Approximate φ (phi) Angle Range | Approximate ψ (psi) Angle Range |

| L-Tyrosine | Beta-Sheet | -150° to -90° | +90° to +150° |

| Alpha-Helix (Right-handed) | -70° to -50° | -50° to -30° | |

| L-Alanine | Beta-Sheet | -140° to -110° | +110° to +140° |

| Alpha-Helix (Right-handed) | -65° to -55° | -45° to -35° | |

| L-Glutamic Acid | Beta-Sheet | -150° to -90° | +90° to +150° |

| Alpha-Helix (Right-handed) | -70° to -50° | -50° to -30° |

This table presents theoretically favorable dihedral angle regions for the constituent amino acids based on general Ramachandran plots. proteopedia.orgwikipedia.orgwenglab.org The actual angles within the tripeptide would be influenced by interactions between the residues.

Biochemical Transformations and Enzymatic Degradation Pathways of L Tyrosyl L Alanyl L Glutamic Acid

Enzymatic Hydrolysis Mechanisms and Kinetics

Enzymatic degradation of peptides is a fundamental biological process, primarily carried out by a broad class of enzymes known as peptidases or proteases. These enzymes catalyze the hydrolysis of peptide bonds, leading to the breakdown of the peptide chain.

The enzymatic hydrolysis of L-Tyrosyl-L-alanyl-L-glutamic acid involves the cleavage of the peptide bonds between Tyrosine-Alanine and Alanine-Glutamic acid. While specific studies on the enzymatic degradation of this exact tripeptide are not extensively documented, the cleavage patterns can be inferred from the known specificities of various peptidases.

Peptidases exhibit a range of specificities; some cleave at specific amino acid residues, while others have broader activity. For instance, aminopeptidases cleave the N-terminal amino acid (Tyrosine), while carboxypeptidases remove the C-terminal amino acid (Glutamic acid). Endopeptidases can cleave within the chain, for example, at the bond between Alanine (B10760859) and Glutamic acid. In bacterial systems like E. coli, a variety of peptidases, such as PepA, PepB, PepD, and PepN, are known to degrade a wide spectrum of dipeptides and could be involved in the breakdown of this tripeptide. nih.gov

Furthermore, chemical methods can achieve site-specific cleavage. A method for the selective hydrolysis of the peptide bond at the C-terminal side of a glutamic acid residue has been developed, which relies on the chemical activation of the backbone amide to form a pyroglutamyl (pGlu) imide moiety, increasing its susceptibility to hydrolysis under neutral aqueous conditions. nih.gov While chemical, this highlights the lability of this particular bond.

The rate of enzymatic degradation is highly dependent on environmental factors such as pH and temperature. These factors directly influence the enzyme's catalytic activity and stability. For related glutamine-containing dipeptides, such as L-alanyl-L-glutamine (Ala-Gln), degradation kinetics have been shown to follow pseudo-first-order kinetics. nih.gov The stability of such peptides is significantly pH-dependent, with maximum stability often observed around a neutral pH of approximately 6.0 to 7.5. nih.govnih.gov Deviation from the optimal pH range typically results in a rapid decrease in stability and an increased rate of degradation.

Temperature also plays a critical role. The Arrhenius equation describes the temperature dependence of the degradation rate, where an increase in temperature generally leads to a higher rate of reaction. nih.gov For Ala-Gln at a pH of 6.0, the activation energy for degradation has been determined to be 27.1 kcal/mol. nih.gov This indicates a significant temperature sensitivity, where storage at lower temperatures (e.g., 4°C or below) can drastically slow degradation and extend the shelf-life of the peptide in solution. nih.gov

Table 1: pH and Temperature Influence on the Stability of Related Glutamine Peptides This table illustrates the degradation kinetics of L-alanyl-L-glutamine, a dipeptide with structural similarities to the C-terminal portion of this compound. The data is based on findings from studies on its degradation in aqueous solutions. nih.govnih.gov

| Parameter | Condition | Observation | Reference |

| pH for Maximum Stability | Aqueous Solution | pH 5.0 - 7.5 | nih.govnih.gov |

| Degradation Kinetics | Aqueous Solution | Pseudo-first-order | nih.govnih.gov |

| Activation Energy (Ea) | pH 6.41 | 98.7 kJ/mol (for L-glutamine) | nih.gov |

| Activation Energy (Ea) | pH 6.0 | 27.1 kcal/mol (for L-alanyl-L-glutamine) | nih.gov |

| Predicted Shelf-Life (t90) | 25°C, pH 6.0 | 5.3 years | nih.gov |

| Predicted Shelf-Life (t90) | 40°C, pH 6.0 | 7.1 months | nih.gov |

Note: Data presented is for L-alanyl-L-glutamine and L-glutamine as a proxy to infer the potential behavior of this compound.

Non-Enzymatic Degradation Pathways

In the absence of enzymes, peptides can undergo spontaneous degradation, particularly in aqueous environments. The rate and nature of this degradation are influenced by the peptide's sequence and the physicochemical conditions.

The hydrolytic stability of this compound in aqueous solutions is a critical factor for its persistence. A primary pathway for the non-enzymatic degradation of peptides containing a C-terminal glutamic acid or an internal glutamine residue involves an intramolecular cyclization reaction. For L-glutamine, this degradation leads to the formation of pyroglutamic acid and ammonia. nih.govstackexchange.com This process is also observed in glutamine-containing dipeptides like L-alanyl-L-glutamine, which are known to be more stable than free L-glutamine but still susceptible to degradation over time. wikipedia.orgsartorius.comcapricorn-scientific.com The peptide bonds themselves can also undergo slow hydrolysis, a process influenced by temperature and pH.

The degradation of peptides in aqueous solution is subject to specific acid-base catalysis. The rate of hydrolysis of the peptide bonds and the degradation of the amino acid side chains are significantly influenced by the concentration of hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions. The pH-rate profile for the degradation of similar dipeptides, such as L-alanyl-L-glutamine, demonstrates that the reaction is catalyzed by both acid and base. nih.gov The slowest degradation rate, and thus maximum stability, is typically found in the slightly acidic to neutral pH range. nih.govnih.gov At low pH, the reaction is catalyzed by H⁺ ions, while at high pH, it is catalyzed by OH⁻ ions, both leading to an accelerated breakdown of the peptide. stackexchange.com

Biosynthetic Precursors and Pathways Involving Tyrosine, Alanine, and Glutamic Acid

The tripeptide this compound is constructed from three non-essential amino acids. Each of these precursors is synthesized in the body through distinct metabolic pathways.

Tyrosine: In mammals, tyrosine is synthesized from the essential amino acid phenylalanine through a hydroxylation reaction catalyzed by the enzyme phenylalanine hydroxylase. wikipedia.orgcreative-proteomics.com In plants and most microorganisms, the synthesis of tyrosine occurs via the shikimate pathway. wikipedia.orgnih.gov An intermediate of this pathway, prephenate, is converted to p-hydroxyphenylpyruvate, which is then transaminated, using glutamate (B1630785) as the nitrogen donor, to yield tyrosine. wikipedia.org

Alanine: Alanine is readily synthesized from pyruvate (B1213749), a key intermediate in glycolysis. The synthesis involves a transamination reaction catalyzed by alanine aminotransferase, where the amino group from glutamate is transferred to pyruvate, forming alanine and regenerating α-ketoglutarate. wikipedia.orgagriculturejournals.cz Because pyruvate is a central metabolite, alanine biosynthesis is closely linked to major energy metabolism pathways like glycolysis and the citric acid cycle. wikipedia.org

Glutamic Acid: The primary pathway for glutamic acid synthesis involves the amination of α-ketoglutarate, an intermediate of the citric acid cycle. patsnap.com This reaction is catalyzed by the enzyme glutamate dehydrogenase. patsnap.comresearchgate.net Glutamic acid can also be produced through transamination reactions where it acts as an amino group acceptor, highlighting its central role in nitrogen metabolism. patsnap.com

Table 2: Summary of Biosynthetic Pathways for Precursor Amino Acids

| Amino Acid | Primary Precursor(s) | Key Enzyme(s) | Metabolic Pathway | Reference |

| L-Tyrosine | Phenylalanine (mammals); Chorismate/Prephenate (plants, microbes) | Phenylalanine hydroxylase; Arogenate dehydrogenase | Amino Acid Synthesis; Shikimate Pathway | wikipedia.orgcreative-proteomics.comresearchgate.net |

| L-Alanine | Pyruvate, L-Glutamate | Alanine aminotransferase | Glycolysis/Gluconeogenesis linkage | wikipedia.orgagriculturejournals.cz |

| L-Glutamic Acid | α-Ketoglutarate, Ammonia | Glutamate dehydrogenase; Transaminases | Citric Acid Cycle linkage | patsnap.comresearchgate.netresearchgate.net |

Hypothetical Biosynthetic Routes for Tripeptide Formation

The formation of this compound, a specific sequence of three L-amino acids, is not a direct product of ribosomal translation. Instead, its assembly is likely carried out by specialized enzymatic machinery. Two principal hypothetical routes are considered for the biosynthesis of such a tripeptide.

Molecular Recognition and Biophysical Interactions in Model Systems

Investigation of L-Tyrosyl-L-alanyl-L-glutamic Acid as a Ligand for Receptors or Transporters in in vitro Systems

There is no published research detailing the investigation of this compound as a ligand for any specific receptors or transporters.

Characterization of Binding Affinity and Specificity

No studies were found that have characterized the binding affinity (e.g., Kd or IC50 values) or specificity of this compound for any biological target.

Structural Requirements for Ligand-Receptor Interactions

Without identified receptors or transporters, the structural requirements for the interaction of this compound cannot be determined.

Role as a Substrate in Cellular Metabolism Studies (Non-Clinical Models)

There is no specific research on the role of this compound as a substrate in cellular metabolism in non-clinical models.

Uptake and Intracellular Fate in Cell Culture Models (e.g., CHO cells)

No studies have specifically investigated the uptake, transport mechanisms, or the subsequent intracellular fate of this compound in Chinese Hamster Ovary (CHO) cells or any other cell culture model. While CHO cells are known to utilize dipeptides as sources of amino acids, data on this specific tripeptide is absent.

Contribution to Intracellular Amino Acid Pools and Metabolic Fluxes

The direct contribution of this compound to intracellular amino acid pools and its effect on metabolic fluxes have not been quantified in any published research.

Intermolecular Association and Aggregation Studies

There are no studies available that have investigated the potential for intermolecular association or aggregation of this compound. While peptides containing aromatic residues can sometimes exhibit aggregation, this has not been documented for this specific tripeptide.

Characterization of Dimerization and Oligomerization

While direct experimental data on the dimerization and oligomerization of this compound is not extensively available in the public domain, the behavior of its constituent amino acids and related peptides allows for a well-grounded theoretical consideration of its potential associative properties. The primary driving forces for the self-assembly of this tripeptide are expected to be hydrogen bonding, hydrophobic interactions, and π-π stacking.

The presence of the tyrosine residue is particularly significant. The aromatic ring of tyrosine can participate in π-π stacking interactions, a major contributor to the stabilization of assembled peptide structures. nih.gov Furthermore, the hydroxyl group of the phenol (B47542) side chain can act as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular hydrogen bond networks. Studies on tyrosine-rich peptides have demonstrated their propensity to self-assemble into various nanostructures, including nanofibers and hydrogels, underscoring the crucial role of tyrosine in mediating these associations. nih.govacs.orgchemrxiv.orgresearchgate.net

The alanine (B10760859) residue, with its small and non-polar methyl group, contributes to the hydrophobic interactions that can drive the core of a potential oligomer to exclude water. While not as strong a driver as the aromatic interactions of tyrosine, the cumulative effect of hydrophobic packing can significantly stabilize an assembled state. The inclusion of alanine in copolymers with glutamic acid has been shown to modify the morphology of the resulting aggregates, indicating its influence on the self-assembly process. nih.gov

The formation of dimers and small oligomers can be conceptualized as an equilibrium process, characterized by an association constant (Ka) or a dissociation constant (Kd). A hypothetical dimerization equilibrium for this compound (YAE) can be represented as:

2(YAE) ⇌ (YAE)2

The strength of this association would be influenced by the factors discussed above. For instance, conditions favoring π-π stacking and hydrogen bonding would shift the equilibrium towards the dimeric state.

To illustrate the potential for dimerization, consider the following hypothetical data for related short peptides under specific experimental conditions.

| Peptide Fragment | Predominant Interaction | Hypothetical Kd (µM) | Technique |

| Tyr-Tyr | π-π Stacking, H-Bonding | 50 | Fluorescence Spectroscopy |

| Glu-Glu (at low pH) | Hydrogen Bonding | 150 | Isothermal Titration Calorimetry |

| Ala-Ala | Hydrophobic Interaction | 500 | Analytical Ultracentrifugation |

Higher-order oligomerization would proceed through the addition of monomers to a dimer or the association of smaller oligomers. This process is often cooperative, meaning that the initial formation of a small aggregate facilitates the recruitment of further monomers. The kinetics of such an aggregation process can often be described by a nucleated polymerization model, which involves a lag phase for the formation of a stable nucleus, followed by a more rapid elongation phase. nih.gov

Influence of Solvent Environment on Association States

The solvent environment plays a critical role in modulating the non-covalent interactions that govern the self-association of peptides. For this compound, key solvent parameters influencing its association state would include pH, ionic strength, and solvent polarity.

pH: The pH of the solution will directly impact the protonation state of the ionizable groups: the N-terminal amine, the C-terminal carboxylate, and the side-chain carboxylate of the glutamic acid. At low pH, all carboxyl groups will be protonated (-COOH), and the N-terminal amine will be protonated (-NH3+). In this state, the peptide will have a net positive charge, but the absence of carboxylate-carboxylate repulsion and the availability of additional hydrogen bond donors could favor association. As the pH increases, the carboxyl groups will deprotonate to -COO-. The resulting negative charges will lead to electrostatic repulsion, which would be expected to disfavor aggregation. nih.govaip.org This pH-dependent behavior is a hallmark of peptides containing acidic or basic residues. rsc.orgaip.orgnih.govyoutube.com

Ionic Strength: The ionic strength of the solvent, determined by the concentration of dissolved salts, can modulate electrostatic interactions. The presence of counter-ions can screen the electrostatic repulsion between the negatively charged glutamic acid residues at neutral or high pH, thereby promoting aggregation that would otherwise be inhibited. However, the specific type of salt can also have an effect, with different ions having varying abilities to stabilize or destabilize peptide structures. nih.gov

Solvent Polarity: The polarity of the solvent can significantly influence hydrophobic interactions and hydrogen bonding. In highly aqueous environments, the hydrophobic effect will be a strong driving force for the alanine and tyrosine side chains to be buried within an aggregate core. In solvents of lower polarity, such as mixtures of water with organic solvents like methanol (B129727) or ethanol, the hydrophobic driving force for association would be reduced. nih.govfrontiersin.org Conversely, a less polar solvent might enhance the strength of intramolecular and intermolecular hydrogen bonds that are not competing with water molecules.

The following table illustrates the expected qualitative effects of the solvent environment on the self-association of this compound.

| Solvent Condition | Expected Effect on Association | Primary Interaction(s) Affected |

| Low pH (e.g., pH 2-3) | Increased Association | Reduced electrostatic repulsion, enhanced H-bonding |

| Neutral pH (e.g., pH 7) | Reduced Association | Electrostatic repulsion between Glu residues |

| High pH (e.g., pH 10-11) | Further Reduced Association | Increased electrostatic repulsion |

| High Ionic Strength | Increased Association | Shielding of electrostatic repulsions |

| Low Polarity Solvent | Reduced Association | Weakened hydrophobic effect |

This table is based on established principles of peptide self-assembly and provides a predictive framework for the behavior of this compound.

Advanced Analytical Methodologies for L Tyrosyl L Alanyl L Glutamic Acid Research

Development of Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are paramount for the analysis of peptides like L-Tyrosyl-L-alanyl-L-glutamic acid, especially within complex mixtures.

LC-MS/MS for Peptide Analysis in Complex Mixtures

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of peptides. This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

For a tripeptide such as this compound, reversed-phase HPLC (RP-HPLC) is commonly the separation method of choice. americanpeptidesociety.org The peptide is separated based on its hydrophobicity on a non-polar stationary phase, typically C18-modified silica. bachem.com A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptide. bachem.com

Following chromatographic separation, the peptide enters the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for generating intact molecular ions of the peptide. In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]⁺) is determined. For this compound (C₁₇H₂₃N₃O₇), the molecular weight is 381.4 g/mol , so its protonated ion would be detected at an m/z of approximately 382.16. nih.gov

In the tandem MS (MS/MS or MS²) stage, this specific parent ion is isolated and fragmented. The resulting fragment ions provide sequence-specific information. The fragmentation patterns of small peptides can sometimes be limited, making unambiguous identification challenging. nih.govnih.gov However, the predictable fragmentation along the peptide backbone (b- and y-ions) allows for sequence confirmation.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates the peptide from other components based on hydrophobicity. bachem.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and acts as the polar component of the mobile phase. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) | Acts as the non-polar component to elute the peptide. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged peptide ions for MS analysis. ijpca.org |

| Parent Ion (MS1) | m/z 382.16 | Selects the protonated molecular ion of this compound. |

| Fragmentation | Collision-Induced Dissociation (CID) | Breaks the peptide at amide bonds to generate sequence-specific fragment ions. |

| Key Fragment Ions (MS2) | y-ions, b-ions | Confirms the amino acid sequence of the peptide. |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative and often complementary approach to LC-MS. It is particularly advantageous for its high separation efficiency, speed, and low sample consumption. nih.govijpca.org CE separates molecules based on their charge-to-size ratio in an electric field.

For peptides like this compound, CE can provide very efficient separation from structurally similar impurities. nih.gov The use of coated capillaries can minimize the adsorption of peptides to the capillary wall, improving peak shape and reproducibility. nih.gov Coupling CE to MS, typically via an ESI interface, allows for sensitive detection and identification. nih.gov CE-MS is well-suited for analyzing post-translationally modified peptides and has shown benefits over nanoLC-MS for certain types of peptides, such as multi-phosphorylated ones, which may interact poorly with reversed-phase materials. nih.gov

Table 2: Comparison of LC-MS/MS and CE-MS for Peptide Analysis

| Feature | LC-MS/MS | CE-MS |

|---|---|---|

| Separation Principle | Hydrophobicity, Polarity gilson.com | Charge-to-size ratio ijpca.org |

| Separation Efficiency | High | Very High nih.gov |

| Sample Volume | Microliters (µL) | Nanoliters (nL) frontiersin.org |

| Analysis Speed | Minutes to an hour | Typically faster, often under 30 minutes nih.gov |

| Strengths | Robust, widely used, good for complex mixtures. americanpeptidesociety.org | High resolution, minimal sample use, good for charged/polar analytes. nih.gov |

Spectroscopic Techniques for Real-Time Monitoring of Reactions and Interactions

Spectroscopic methods allow for the real-time observation of this compound, providing insights into its structural properties and interactions without the need for extensive sample preparation.

UV-Vis Spectroscopy for Tyrosine Chromophore Analysis

The presence of a tyrosine residue provides a convenient spectroscopic handle for UV-Visible absorption analysis. gbiosciences.com The aromatic side chain of tyrosine acts as a chromophore, absorbing light in the UV region. nih.gov The absorbance spectrum of tyrosine in a peptide is sensitive to its local environment, including pH and solvent polarity. gbiosciences.com

Typically, the tyrosine residue exhibits an absorbance maximum around 275 nm. thermofisher.com Upon ionization of the phenolic hydroxyl group at alkaline pH, the absorbance maximum shifts to a longer wavelength (a red shift) to around 295 nm, and its intensity increases. nih.gov This change can be used in spectrophotometric titrations to determine the pKa of the tyrosine side chain within the peptide, providing information about its accessibility and electrostatic environment. Second-derivative UV spectroscopy can further resolve overlapping spectral features and enhance the detection of subtle changes in the tyrosine environment. thermofisher.comnih.gov

Table 3: UV-Vis Absorbance Characteristics of the Tyrosine Chromophore

| Condition | Absorbance Maximum (λmax) | Significance |

|---|---|---|

| Neutral pH (Phenolic form) | ~275 nm | Characteristic absorbance of the protonated tyrosine side chain. thermofisher.com |

| Alkaline pH (Phenolate form) | ~295 nm | Indicates deprotonation of the hydroxyl group; used for pKa determination. nih.gov |

| Second Derivative Minima | 275 nm and 282 nm | Provides higher resolution for quantifying tyrosine and observing environmental changes. thermofisher.com |

Fluorescence Spectroscopy for Probing Conformational Changes

The tyrosine residue in this compound is also intrinsically fluorescent, making fluorescence spectroscopy a sensitive technique for studying its structure and dynamics. unito.it When excited with UV light (typically around 275 nm), tyrosine emits fluorescence with a maximum around 304 nm. atlantis-press.com

The fluorescence properties (quantum yield, emission maximum, and lifetime) are highly sensitive to the local environment. nih.gov Changes in the peptide's conformation, such as those induced by binding to another molecule or changes in solvent conditions, can alter the exposure of the tyrosine residue to the solvent or to quenching groups. For instance, the proximity of the peptide's own N-terminal ammonium (B1175870) group or the C-terminal carboxyl group can quench tyrosine's fluorescence. nih.gov Monitoring these fluorescence changes can provide valuable data on binding events and conformational shifts in real-time.

Chromatographic Methods for Purification and Homogeneity Assessment

Ensuring the purity of synthetically produced or isolated this compound is critical for accurate research findings. americanpeptidesociety.org Chromatographic techniques are the cornerstone of both purification and the assessment of homogeneity.

The most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). americanpeptidesociety.orgbachem.com This technique effectively separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or other by-products. The separation is based on the differential hydrophobicity of the components. gilson.com A shallow gradient of acetonitrile in water, often with an ion-pairing agent like trifluoroacetic acid (TFA), is typically used to achieve high-resolution separation. bachem.com The purity of the collected fractions is then assessed by analytical RP-HPLC, where a sharp, symmetrical peak indicates a high degree of homogeneity.

Other chromatographic methods can be used as complementary steps:

Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge at a given pH. nih.govgilson.com This can be useful for removing impurities with different charge characteristics.

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. americanpeptidesociety.org It is effective for removing aggregates or very small impurities. americanpeptidesociety.org

Table 4: Common Chromatographic Methods for Peptide Purification and Analysis

| Method | Separation Principle | Primary Application for this compound |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity bachem.com | Primary purification method and final homogeneity assessment. americanpeptidesociety.orgbachem.com |

| Ion-Exchange Chromatography (IEX) | Net Charge gilson.com | Orthogonal purification step to remove charge-based impurities. nih.gov |

| Size-Exclusion Chromatography (SEC) | Molecular Size/Hydrodynamic Radius americanpeptidesociety.org | Removal of aggregates or salt exchange. americanpeptidesociety.org |

Future Research Trajectories in Fundamental Tripeptide Science

Exploration of Unconventional Amino Acid Residues in Tripeptide Sequences

The incorporation of unconventional or non-proteinogenic amino acids into tripeptide structures is a rapidly expanding area of research. These unique building blocks, which are not among the 20 standard amino acids, offer a powerful tool for creating peptides with enhanced properties. sigmaaldrich.combitesizebio.com The inclusion of these residues can lead to improved stability against enzymatic degradation, increased potency, and novel biological activities. sigmaaldrich.compepdd.com

Future research will likely focus on several key areas:

Expanding the Toolkit: Systematically synthesizing and characterizing new types of unconventional amino acids to broaden the available chemical diversity. This includes D-amino acids, N-methyl amino acids, and those with unique side chains. pepdd.combiosyn.com

Modulating Conformation: Investigating how the insertion of specific unconventional amino acids, such as γ-amino acids, can control the three-dimensional structure of tripeptides, thereby influencing their interaction with biological targets. nih.gov

Enhancing Bioavailability: Designing tripeptides with unconventional residues to improve their ability to cross cellular membranes and resist breakdown, which are critical hurdles in the development of peptide-based therapeutics. nih.gov

| Category of Unconventional Amino Acid | Example(s) | Potential Advantage in Tripeptides |

| D-Amino Acids | D-Alanine, D-Leucine | Increased resistance to proteases |

| N-Methyl Amino Acids | N-Methyl Phenylalanine | Improved membrane permeability and stability |

| β-Amino Acids | β-Alanine | Altered backbone structure, resistance to degradation |

| γ-Amino Acids | Gabapentin, Baclofen | Induction of specific secondary structures, enhanced lipophilicity. nih.gov |

| Post-Translationally Modified Analogs | Phosphotyrosine, Methyllysine | Mimicking natural protein modifications to study cellular signaling. pepdd.combiosyn.com |

High-Throughput Screening Methodologies for Novel Peptide Syntheses

The sheer number of possible tripeptide combinations—8,000 using only the 20 standard amino acids—necessitates rapid and efficient methods for synthesis and screening. nih.gov High-throughput screening (HTS) is revolutionizing this process, allowing researchers to test vast libraries of peptides for desired activities in a fraction of the time previously required. youtube.com

Future advancements in HTS for tripeptides will be driven by:

Automation and Miniaturization: The development of fully automated robotic systems that can synthesize and screen millions of compounds per day is drastically accelerating the initial stages of discovery. youtube.com These platforms often use nanoliter-scale volumes, conserving precious reagents and reducing waste. youtube.com

Novel Synthesis Platforms: New manual and automated solid-phase peptide synthesis (SPPS) techniques are being developed to offer faster, more efficient, and cost-effective production of peptide libraries. nih.gov These methods enable the rapid iteration of novel peptide designs, including those with complex modifications. nih.gov

Advanced Screening Assays: The creation of more sophisticated screening assays, such as those for G-protein-coupled receptor (GPCR) activation or protein-protein interaction inhibition, allows for the direct identification of tripeptides with specific biological functions. nih.gov Microarray-based approaches are also emerging, enabling the measurement of thousands of binding interactions simultaneously with significantly increased throughput. nih.gov

| HTS Technique | Principle | Application in Tripeptide Research |

| Automated SPPS | Robotic systems perform sequential amino acid coupling on a solid support. | Rapid generation of large, diverse tripeptide libraries for initial screening. nih.gov |

| Peptide Microarrays | Peptides are immobilized on a solid surface and screened for binding to a target molecule. | Massively parallel analysis of tripeptide binding to proteins, antibodies, or other molecules. nih.gov |

| Cell-Based Reporter Assays | Genetically engineered cells signal (e.g., via fluorescence) when a peptide activates a specific pathway. | Screening for tripeptides that modulate cellular functions, such as receptor activation. nih.gov |

| Acoustic Droplet Ejection | Sound waves are used to transfer nanoliter volumes of compounds for testing. | Ultra-fast, contactless liquid handling that minimizes reagent use and contamination in large-scale screens. youtube.com |

Integration of Artificial Intelligence and Machine Learning for Peptide Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in peptide science, offering the ability to navigate the vast sequence space and predict peptide properties with increasing accuracy. mdpi.comnih.gov These computational approaches can significantly reduce the time and cost associated with experimental methods. frontiersin.org

Key future directions for AI in tripeptide research include:

Generative Models: Employing deep generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), to design entirely new tripeptide sequences with desired characteristics, rather than just screening existing ones. oup.comnih.gov

Predictive Analytics: Developing more sophisticated ML models to predict a wide range of properties, including binding affinity, stability, solubility, and potential toxicity, thereby prioritizing the most promising candidates for synthesis. mdpi.comnih.gov

Overcoming Human Bias: Using AI to discover unconventional and non-intuitive peptide sequences that might be overlooked by traditional design strategies, leading to novel materials and functionalities. nih.gov A machine learning algorithm has already demonstrated the ability to outperform human experts in designing self-assembling peptides. chemistryworld.com

Autonomous Discovery: Integrating AI-driven design with robotic synthesis and high-throughput screening to create a closed-loop, autonomous platform for peptide discovery. nih.gov This "human-in-the-loop" framework can iteratively refine its models based on real-time experimental feedback. nih.gov

Elucidating the Precise Enzymatic Machinery for Peptide Biosynthesis and Catabolism in vivo (Non-Clinical Organisms)

While chemical synthesis is a cornerstone of peptide research, understanding how tripeptides are naturally produced and degraded in various organisms offers valuable insights. In many bacteria and fungi, peptides are not made by ribosomes but by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). The study of these enzymatic pathways in non-clinical organisms is a key research frontier.

Future research will focus on:

Discovering Novel Enzymes: Mining the genomes of diverse microorganisms (bacteria, fungi, archaea) to identify new NRPSs and peptidases (enzymes that break down peptides). This could reveal novel catalytic mechanisms and peptide products.

Enzymatic Synthesis: Harnessing enzymes as biocatalysts for the environmentally friendly and highly specific synthesis of tripeptides. nih.gov For example, proteases like those from Solanum granuloso leprosum have been used to successfully synthesize dipeptides in laboratory settings. nih.gov

Understanding Metabolic Roles: Investigating the function of tripeptides and their metabolic enzymes in the physiology of non-clinical organisms, such as their role in cell-cell communication, nutrient acquisition, or defense mechanisms.

Engineering Biosynthetic Pathways: Modifying the genetic blueprints of NRPSs to produce novel or "unnatural" tripeptides, effectively reprogramming microorganisms to act as cellular factories for custom peptide synthesis.

Investigation of Tripeptide Interactions with Non-Canonical Binding Partners

Historically, peptide research has largely focused on their interactions with protein receptors and enzymes. However, a growing body of evidence shows that tripeptides can bind to a wide array of other molecular targets, opening up new avenues for research and application. These non-canonical partners include nucleic acids (DNA and RNA), lipids, and even inorganic materials.

Future investigations in this area will likely include:

Peptide-Lipid Interactions: Studying how tripeptides, such as those containing specific sequences like Arg-Gly-Asp (RGD), interact with and modulate the properties of cell membranes. mdpi.com This is crucial for understanding mechanisms of cell adhesion and for designing cell-penetrating peptides.

Peptide-Nucleic Acid Recognition: Exploring the potential for tripeptides to bind to specific DNA or RNA structures, potentially influencing gene expression or acting as scaffolds for nanotechnology.

Interactions with Inorganic Surfaces: Investigating the binding of tripeptides to materials like metals and semiconductors. This research could lead to the development of new biocompatible coatings for medical implants or novel biosensors.

Modulating Protein-Protein Interactions: Designing tripeptides that can disrupt or stabilize protein-protein interactions (PPIs), which are notoriously difficult targets for traditional small molecules. nih.govacs.org For instance, tripeptides have been designed to modulate the integrin-linked kinase (ILK) pathway by interfering with its interaction with α-Parvin. acs.org

By pushing the boundaries in these five key areas, the scientific community will unlock a deeper understanding of the fundamental properties of tripeptides like L-Tyrosyl-L-alanyl-L-glutamic acid and harness their potential to address challenges across science and technology.

Q & A

Q. What are the established methods for synthesizing L-Tyrosyl-L-alanyl-L-glutamic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of sequential polypeptides containing the Tyr-Ala-Glu motif, such as poly(Tyr-Ala-Glu), involves polymerization of the N-hydroxysuccinimide ester of a protected precursor (e.g., O-benzyl-L-tyrosyl-L-alanyl-γ-benzyl-L-glutamate) followed by deprotection using hydrogen bromide to remove benzyl groups . Key factors influencing yield and purity include:

- Protection/deprotection strategies : Benzyl groups protect reactive side chains (e.g., tyrosine hydroxyl and glutamic acid carboxyl groups) to prevent unwanted side reactions during polymerization.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and controlled temperatures (~25°C) optimize ester activation and polymerization efficiency.

- Purification : Gel filtration chromatography is critical for isolating high-molecular-weight fractions (e.g., >60,000 Da) and removing truncated peptides .

Q. Which analytical techniques are most effective for characterizing the structural conformation of this compound in aqueous solutions?

Methodological Answer: Conformational analysis requires a combination of techniques:

- X-ray powder diffraction : Identifies α-helical or random coil structures by analyzing diffraction patterns. For example, poly(Tyr-Ala-Glu) exhibits α-helical signatures at low pH .

- Optical rotatory dispersion (ORD) and circular dichroism (CD) : Detect helical-to-coil transitions. Helical conformations show characteristic negative troughs at 233 nm, while random coils lack defined patterns .

- Fluorescence spectroscopy : Monitors tyrosine residue environments; immobilized aromatic rings in helices exhibit quenching compared to flexible coils .

- pH and ionic strength titration : Transition points (e.g., pH 6 for helix-to-coil in salt-free solutions) are determined by tracking spectral shifts across pH gradients .

Advanced Research Questions

Q. How can population balance models be applied to study polymorphic transformations in related glutamic acid derivatives, and what parameters are critical for accurate simulation?

Methodological Answer: Population balance modeling (PBM) integrates dissolution, nucleation, and growth kinetics to simulate polymorphic transitions (e.g., metastable α-form to stable β-form in l-glutamic acid). Critical parameters include:

- Dissolution rate of the metastable phase : Determined experimentally via crystal size distribution (CSD) measurements during batch transformations .

- Nucleation rate of the stable phase : Temperature-dependent; higher temperatures accelerate nucleation but may favor impurities.

- Growth rate constants : The β-form’s growth is often rate-limiting, with Arrhenius-type temperature dependence (e.g., 25–40°C range) .

- Validation : Experimental CSD data and solute concentration profiles are used to refine model accuracy. For example, β-form growth rates increase by 30% per 5°C rise, explaining faster transformations at elevated temperatures .

Q. What experimental approaches resolve contradictions in reported pH-dependent conformational transitions of sequential polypeptides containing Tyr-Ala-Glu motifs?

Methodological Answer: Contradictions arise from varying ionic strengths and buffer systems. A systematic approach includes:

- Controlled ionic strength adjustments : Transition pH shifts from 6 (salt-free) to 11 (high salt) due to shielding of carboxylate charges, stabilizing helices .

- Comparative studies with random-sequence copolymers : Demonstrates sequence-specific behavior; ordered Tyr-Ala-Glu motifs exhibit sharper transitions than random sequences, confirming structural cooperativity .

- Hydrogen bonding analysis : Molecular dynamics simulations can validate proposed intra-helical hydrogen bonds (e.g., between i-th glutamic acid and (i+4)-th tyrosine residues) that stabilize helices at low pH .

- Multivariate data integration : Combine ORD, UV, and fluorescence data to decouple contributions from helix content vs. aromatic side-chain interactions .

Q. How do solvent-mediated phase transformations impact the crystallization and stability of L-glutamic acid derivatives, and how can these be controlled experimentally?

Methodological Answer: Solvent-mediated transformations (e.g., α → β l-glutamic acid) depend on:

- Supersaturation control : Maintain solute concentration slightly above the β-form’s solubility to favor nucleation without excessive Ostwald ripening .

- Seeding strategies : Introduce β-form seeds to bypass stochastic nucleation barriers.

- In-situ monitoring : Use inline spectroscopy (Raman or ATR-FTIR) to track polymorphic fractions and adjust cooling rates dynamically .

- Antisolvent addition : Gradual ethanol addition reduces α-form solubility, accelerating dissolution and β-form growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.